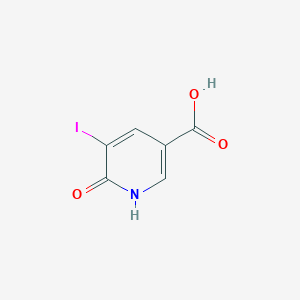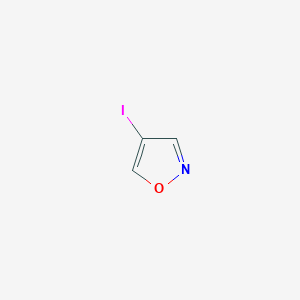![molecular formula C6H12ClNO B1322036 Chlorhydrate de 8-Oxa-3-azabicyclo[3.2.1]octane CAS No. 54745-74-3](/img/structure/B1322036.png)
Chlorhydrate de 8-Oxa-3-azabicyclo[3.2.1]octane
Vue d'ensemble
Description
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de Synthèse Organique
Chlorhydrate de 8-Oxa-3-azabicyclo[3.2.1]octane: est une matière première précieuse dans la synthèse organique . Sa structure est polyvalente pour la construction de composés organiques complexes. Il peut servir d'échafaudage pour synthétiser diverses molécules organiques, en particulier celles ayant une structure bicyclique similaire à la sienne.
Recherche Agrochimique
Dans le domaine des agrochimiques, ce composé sert d'intermédiaire pour créer des substances qui protègent les cultures contre les ravageurs et les maladies . Son rôle dans le développement de nouveaux pesticides et herbicides est crucial pour améliorer la productivité agricole.
Développement Pharmaceutique
Ce produit chimique est essentiel dans la recherche pharmaceutique, où il est utilisé pour développer de nouveaux médicaments . Son squelette bicyclique est particulièrement pertinent dans la synthèse de molécules ayant une activité sur le système nerveux central, y compris des traitements potentiels pour les troubles neurologiques.
Domaine des Colorants
Le composé trouve également des applications dans l'industrie des colorants . Il peut être utilisé pour créer de nouveaux colorants aux propriétés uniques, améliorant potentiellement le processus de coloration des textiles et autres matériaux.
Synthèse des Alcaloïdes Tropaniques
This compound: est crucial dans la synthèse des alcaloïdes tropaniques, qui présentent un large éventail d'activités biologiques . Ces alcaloïdes présentent un intérêt en raison de leur potentiel thérapeutique dans le traitement des maladies neurologiques et psychiatriques.
Synthèse Stéréosélective
Le composé est utilisé dans la synthèse stéréosélective pour construire des substances énantiomériquement pures . Ceci est particulièrement important dans l'industrie pharmaceutique, où la chiralité d'un médicament peut affecter son efficacité et sa sécurité.
Safety and Hazards
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-Oxa-3-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers .
Mécanisme D'action
Target of Action
The primary target of 8-Oxa-3-azabicyclo[32It’s known that this compound is used for the development ofPI3K inhibitors . PI3K (Phosphoinositide 3-kinases) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Biochemical Pathways
The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, it is recommended to store it in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, and oxidizing agents may affect the stability and efficacy of the compound.
Analyse Biochimique
Biochemical Properties
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the development of PI3K inhibitors . The nature of these interactions often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Cellular Effects
The effects of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular function. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of important biomolecules, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its biochemical effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications .
Subcellular Localization
The subcellular localization of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties. For instance, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect cellular metabolism .
Propriétés
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADOTNAXKKFKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621162 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54745-74-3 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)



![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)




